

Technical Support Center: Opigolix and CYP Enzyme Interactions

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Compound of Interest		
Compound Name:	Opigolix	
Cat. No.:	B15570190	Get Quote

Disclaimer: The development of **Opigolix** (also known as ASP-1707) was discontinued in April 2018.[1] As a result, publicly available data on its drug-drug interaction potential, particularly detailed in vitro studies with Cytochrome P450 (CYP) enzymes, is limited. While clinical studies were conducted to assess these interactions, the comprehensive results are not available in published literature. This resource compiles the available information and provides general guidance for researchers encountering similar investigational compounds.

Frequently Asked Questions (FAQs)

Q1: What is the known metabolic pathway for **Opigolix**?

An Absorption, Metabolism, and Excretion (AME) study using radiolabeled (14C) **Opigolix** was conducted in healthy male subjects to determine its pharmacokinetic profile and how it is excreted.[2] However, the detailed results of this study, which would identify the primary metabolizing enzymes, have not been publicly released. For many investigational drugs, CYP enzymes, particularly CYP3A4, are a common route of metabolism.

Q2: Was the drug-drug interaction (DDI) potential of **Opigolix** with CYP enzymes ever studied?

Yes, a Phase I clinical trial (NCT02175407) was initiated to assess the pharmacokinetic interaction between **Opigolix** and itraconazole.[3] Itraconazole is a strong inhibitor of CYP3A4 and P-glycoprotein (P-gp), suggesting that researchers were investigating the potential role of this specific CYP enzyme in **Opigolix**'s metabolism and disposition.[3] The results of this study have not been published.



Q3: Are there any clinical observations related to **Opigolix** and drug interactions?

A Phase I study was conducted to evaluate the pharmacokinetic interaction between **Opigolix** and methotrexate in patients with rheumatoid arthritis.[4] While the primary focus was on the effect of **Opigolix** on methotrexate, this study would have also provided data on the safety and tolerability of their co-administration.[4] The detailed pharmacokinetic results from this study are not available in the public domain.

Troubleshooting Guide for Investigating DDI Potential of Novel Compounds

For researchers working on new chemical entities (NCEs) where DDI data is not yet available, a systematic approach is crucial. Below is a general guide for planning and troubleshooting experiments to evaluate CYP enzyme interactions.

Issue: How to determine which CYP enzymes metabolize our compound?

Recommended Action: Conduct in vitro metabolism studies using human liver microsomes (HLMs) or recombinant human CYP enzymes.

Experimental Protocol: Reaction Phenotyping

- Objective: To identify the specific CYP isoforms responsible for the metabolism of the investigational drug.
- Materials:
 - Test compound
 - Human liver microsomes (pooled from multiple donors)
 - A panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)
 - NADPH regenerating system



- Specific CYP inhibitors (to confirm results from recombinant enzymes)
- LC-MS/MS for metabolite identification and quantification
- Method:
 - Incubate the test compound at a clinically relevant concentration with HLMs in the presence of NADPH.
 - Analyze the formation of metabolites over time.
 - In parallel, incubate the test compound with individual recombinant CYP enzymes to screen for metabolic activity.
 - To confirm the findings, conduct chemical inhibition studies in HLMs using selective inhibitors for the identified CYP isoforms. A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme.

Workflow for Reaction Phenotyping

Caption: Workflow for identifying metabolizing CYP enzymes.

Issue: How to assess the inhibitory potential of our compound on CYP enzymes?

Recommended Action: Perform in vitro CYP inhibition assays to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Experimental Protocol: CYP Inhibition Assay

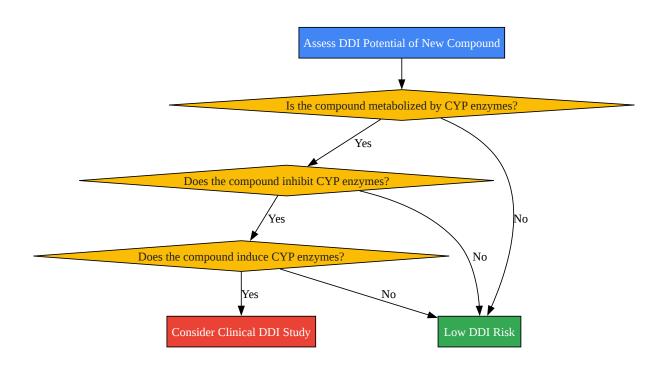
- Objective: To quantify the inhibitory potency of a test compound against major CYP isoforms.
- Materials:
 - Test compound (at a range of concentrations)
 - Human liver microsomes



- CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4)
- NADPH regenerating system
- LC-MS/MS for quantification of the probe substrate metabolite
- Method:
 - Pre-incubate HLMs with various concentrations of the test compound.
 - Initiate the reaction by adding a CYP-specific probe substrate and NADPH.
 - After a defined incubation period, stop the reaction and quantify the formation of the probe substrate's metabolite.
 - Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.
 - Determine the IC50 value by fitting the data to a dose-response curve.
 - To determine the mechanism of inhibition (e.g., competitive, non-competitive) and the Ki value, repeat the experiment with varying concentrations of both the test compound and the probe substrate.

Decision Tree for Assessing DDI Potential





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Caption: Decision tree for evaluating CYP-mediated DDI risk.

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